3-{2-Azaspiro[4.4]nonan-4-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro nonane moiety. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves several steps. One common synthetic route includes the reaction of phenol with a spirocyclic amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-{2-Azaspiro[4.4]nonan-4-yl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Wirkmechanismus
The mechanism of action of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity towards certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
3-{2-Azaspiro[4.4]nonan-4-yl}phenol can be compared with other spirocyclic compounds, such as:
2-{2-Azaspiro[4.4]nonan-3-yl}methanol: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro ring.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: These compounds have a different core structure but share the spirocyclic feature.
The uniqueness of this compound lies in its specific combination of the phenol group and the azaspiro nonane moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19NO |
---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
3-(2-azaspiro[4.4]nonan-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-12-5-3-4-11(8-12)13-9-15-10-14(13)6-1-2-7-14/h3-5,8,13,15-16H,1-2,6-7,9-10H2 |
InChI-Schlüssel |
NUYYUCXDBQSYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNCC2C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.